

Spectroscopic Data for 1-Bromo-3-chlorobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-3-chlorobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Bromo-3-chlorobenzene**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-Bromo-3-chlorobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
7.50	Triplet (t)	H-2
7.37	Triplet (t)	H-4
7.28	Triplet (t)	H-6
7.16	Triplet of doublets (td)	H-5

¹³C NMR (Carbon-13) NMR Data

Solvent: CDCl₃

While a definitive experimental dataset is not readily available in all public databases, the predicted chemical shifts based on computational models and data from similar halogenated benzenes are presented below.

Chemical Shift (δ , ppm)	Assignment
135.2	C-3 (C-Cl)
131.0	C-5
130.5	C-1 (C-Br)
129.2	C-6
127.3	C-4
123.1	C-2

Infrared (IR) Spectroscopy

The IR spectrum of **1-Bromo-3-chlorobenzene** (liquid film) exhibits several characteristic absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
3070 - 3090	Medium	Aromatic C-H stretch
1550 - 1580	Strong	C=C aromatic ring stretch
1450 - 1470	Strong	C=C aromatic ring stretch
1060 - 1080	Strong	C-H in-plane bend
770 - 790	Strong	C-H out-of-plane bend (meta-disubstituted)
670 - 690	Strong	C-Cl stretch
540 - 560	Medium	C-Br stretch

Mass Spectrometry (MS)

The electron ionization mass spectrum of **1-Bromo-3-chlorobenzene** is characterized by a distinctive isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

m/z	Relative Intensity (%)	Assignment
190	High	[M] ⁺ (C ₆ H ₄ ⁷⁹ Br ³⁵ Cl)
192	High	[M+2] ⁺ (C ₆ H ₄ ⁸¹ Br ³⁵ Cl and C ₆ H ₄ ⁷⁹ Br ³⁷ Cl)
194	Medium	[M+4] ⁺ (C ₆ H ₄ ⁸¹ Br ³⁷ Cl)
111	High	[M - Br] ⁺
75	High	[C ₆ H ₃] ⁺

Experimental Protocols

The following sections provide detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **1-Bromo-3-chlorobenzene** is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl_3).^[1]
- The solution is transferred to a 5 mm NMR tube. To remove any particulate matter that could affect the spectral resolution, the solution is filtered through a pipette with a small cotton or glass wool plug.^[1]
- The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition:

- The NMR spectrometer is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei.
- The magnetic field is shimmed to achieve homogeneity and optimal resolution.
- For ^1H NMR, a standard single-pulse experiment is typically performed.
- For ^{13}C NMR, a proton-decoupled experiment is used to simplify the spectrum and enhance the signal-to-noise ratio.
- The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain NMR spectra.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A drop of neat **1-Bromo-3-chlorobenzene** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).^[2]
- A second salt plate is carefully placed on top to create a thin liquid film between the plates.^[2]
- The "sandwich" is then mounted in the spectrometer's sample holder.

Data Acquisition:

- A background spectrum of the empty sample holder (or clean salt plates) is recorded to subtract atmospheric and instrumental interferences.
- The sample is placed in the IR beam path.
- The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} . The resulting spectrum is usually presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

- For direct infusion, a dilute solution of **1-Bromo-3-chlorobenzene** is prepared in a volatile organic solvent such as methanol or acetonitrile.
- The solution is then introduced into the mass spectrometer's ion source via a syringe pump at a constant flow rate.
- Alternatively, for GC-MS analysis, the sample can be injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.

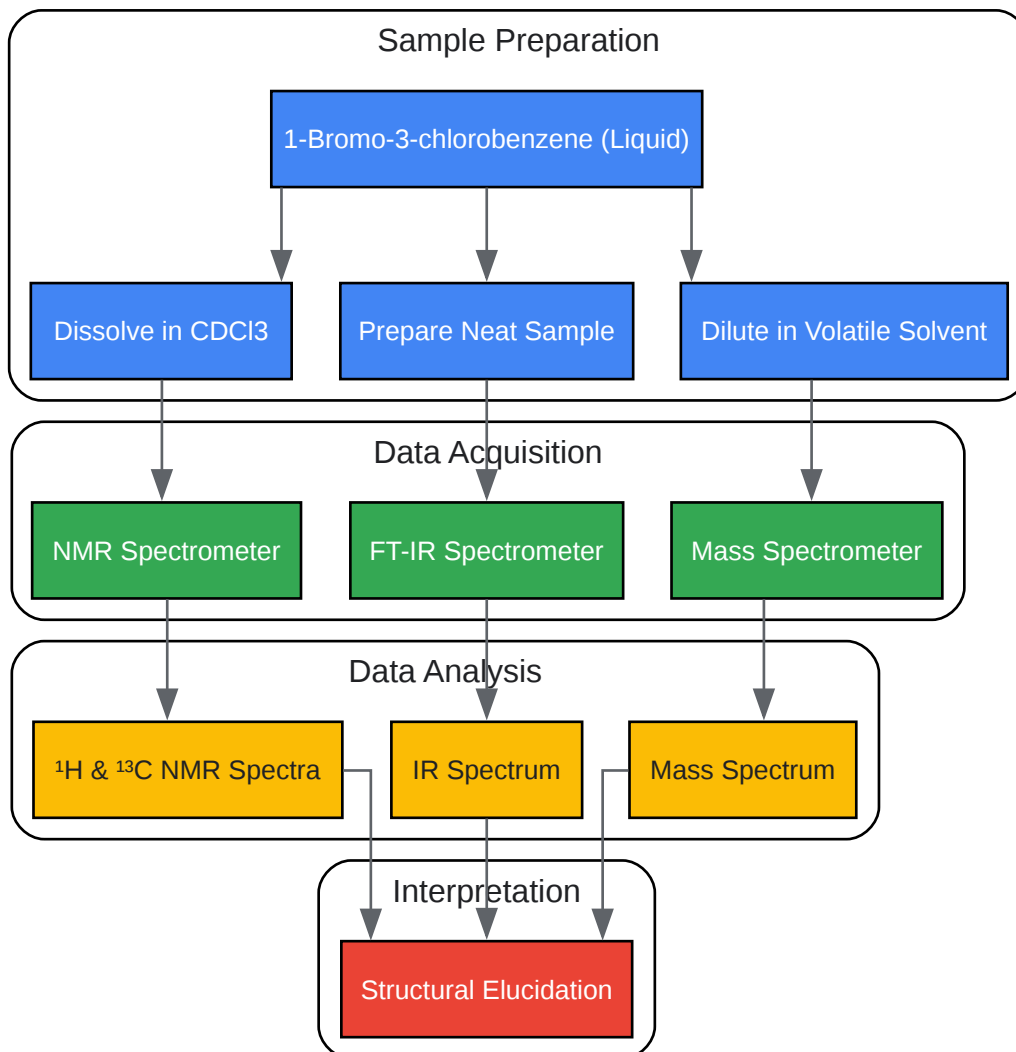
Data Acquisition (Electron Ionization - EI):

- The sample molecules are introduced into the ion source, where they are bombarded with a high-energy electron beam (typically 70 eV).
- This causes the molecules to ionize and fragment.
- The resulting positive ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the structure of **1-Bromo-3-chlorobenzene** and a generalized workflow for its spectroscopic analysis.

General Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for the spectroscopic analysis of a liquid sample.

Caption: Chemical structure of **1-Bromo-3-chlorobenzene** with atom numbering for NMR assignments.

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References

- 1. spectrabase.com [spectrabase.com]
- 2. researchgate.net [researchgate.net]
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